(2S)-N-(3-((2S)-2-(N-(tert-Butyl)carbamoyl)pyrrolidinyl)(1S,2S)-2-hydroxy-3-oxo-1-benzylpropyl)-3-carbamoyl-2-(2-naphthyloxyacetylamino)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2S)-N-(3-((2S)-2-(N-(tert-Butyl)carbamoyl)pyrrolidinyl)(1S,2S)-2-hydroxy-3-oxo-1-benzylpropyl)-3-carbamoyl-2-(2-naphthyloxyacetylamino)propanamide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including carbamoyl, hydroxy, and naphthyloxyacetylamino groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the pyrrolidinyl and naphthyloxyacetylamino moieties. Typical synthetic routes may include:
Formation of the Pyrrolidinyl Moiety: This step may involve the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the Naphthyloxyacetylamino Group: This step may involve the reaction of a naphthol derivative with an acylating agent.
Coupling Reactions: The final steps may involve coupling the intermediate compounds using reagents such as carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The naphthyloxyacetylamino group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Coupling Agents: Carbodiimides, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving its functional groups.
Medicine: As a potential therapeutic agent due to its unique chemical properties.
Industry: As an intermediate in the production of pharmaceuticals or other fine chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor activity.
Altering Cellular Pathways: Affecting signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
(2S)-N-(3-((2S)-2-(N-(tert-Butyl)carbamoyl)pyrrolidinyl)(1S,2S)-2-hydroxy-3-oxo-1-benzylpropyl)-3-carbamoyl-2-(2-naphthyloxyacetylamino)propanamide: A similar compound with slight variations in functional groups.
This compound: Another similar compound with different substituents.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
141171-77-9 |
---|---|
Molecular Formula |
C35H43N5O7 |
Molecular Weight |
645.7 g/mol |
IUPAC Name |
(2S)-N-[(2S,3S)-4-[(2S)-2-(tert-butylcarbamoyl)pyrrolidin-1-yl]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-2-[(2-naphthalen-1-yloxyacetyl)amino]butanediamide |
InChI |
InChI=1S/C35H43N5O7/c1-35(2,3)39-33(45)27-16-10-18-40(27)34(46)31(43)25(19-22-11-5-4-6-12-22)38-32(44)26(20-29(36)41)37-30(42)21-47-28-17-9-14-23-13-7-8-15-24(23)28/h4-9,11-15,17,25-27,31,43H,10,16,18-21H2,1-3H3,(H2,36,41)(H,37,42)(H,38,44)(H,39,45)/t25-,26-,27-,31-/m0/s1 |
InChI Key |
HTMNHRZEFBOZIL-QEETYVBOSA-N |
Isomeric SMILES |
CC(C)(C)NC(=O)[C@@H]1CCCN1C(=O)[C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)COC3=CC=CC4=CC=CC=C43)O |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCCN1C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)COC3=CC=CC4=CC=CC=C43)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.